molecular formula C15H20N4O2S B2691129 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine CAS No. 1396852-96-2

1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B2691129
CAS No.: 1396852-96-2
M. Wt: 320.41
InChI Key: AJJZOGXHEJGSAF-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 2-(1H-imidazol-1-yl)ethyl group and at the 4-position with a phenylsulfonyl moiety.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-imidazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-22(21,15-4-2-1-3-5-15)19-12-10-17(11-13-19)8-9-18-7-6-16-14-18/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJZOGXHEJGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an imidazole derivative reacts with a piperazine derivative under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The phenylsulfonyl group may interact with proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Pharmacological Profiles

Compound Name Key Substituents Biological Target/Activity Key Findings
Target Compound 4-(Phenylsulfonyl), 1-(2-(imidazol-1-yl)ethyl) Potential CNS targets (e.g., dopamine/sigma receptors) Structural similarity to dopamine transporter inhibitors; sulfonyl group may enhance metabolic stability .
GBR 12909 4-(3-Phenylpropyl), 1-(bis(4-F-phenyl)methoxyethyl) Dopamine Transporter (DAT) Inhibitor High DAT affinity (Ki < 10 nM), used in addiction research .
Antiparasitic Analogs 4-[4-(3,4-Dichlorophenyl)piperazine], carbamate Antiparasitic (Trypanosoma cruzi) (R)-enantiomer shows higher activity; dichlorophenyl groups critical for efficacy .
1-((Imidazol-1-yl)sulfonyl)-4-phenylpiperazine () 4-Phenyl, 1-(imidazolylsulfonyl) Synthetic Intermediate Reacts with methyl triflate to form methylated intermediates for further derivatization .
[125I]DEEP () 1-(Diphenylmethoxyethyl), 4-(azidophenyl) Dopamine Transporter Photoaffinity Probe Labels amino-terminal region of DAT, unlike cocaine analogs targeting carboxyl-terminal domains .

Physicochemical and Functional Differences

  • Lipophilicity vs.
  • Receptor Selectivity : Imidazole’s hydrogen-bonding capacity may direct the target compound toward histamine or sigma receptors, whereas GBR 12909’s diphenylmethoxy group favors DAT binding .
  • Metabolic Stability : Sulfonyl groups resist esterase-mediated degradation, unlike carbamate or ester linkages in analogs like those in .

Key Research Findings and Contradictions

  • Dopamine Transporter Affinity: While GBR 12909 and [125I]DEEP show high DAT affinity, the target compound’s imidazole-sulfonyl combination may shift selectivity toward sigma receptors, as seen with ligands like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(piperazin-1-yl)butanol () .
  • Antifungal vs. Antiparasitic Activity : Imidazole-piperazine hybrids in prioritize chlorophenyl groups for antifungal action, whereas dichlorophenyl-carbamate analogs () target parasites, highlighting substituent-driven functional divergence .

Biological Activity

1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a piperazine core substituted with an imidazole and a phenylsulfonyl group, which are critical for its biological activity.

Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the PI3Kδ pathway. PI3Kδ plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Inhibitors of this pathway have been shown to be effective in treating cancers and autoimmune diseases. The compound has demonstrated the ability to modulate PI3Kδ activity, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Carbonic Anhydrase Inhibition

Research indicates that similar sulfonyl piperazine derivatives exhibit inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms like hCA IX. These enzymes are involved in pH regulation and are often overexpressed in tumors. The inhibition of CAs can disrupt tumor growth and metastasis . The structure-activity relationship (SAR) studies revealed that modifications to the imidazole and sulfonyl groups significantly affect the inhibitory potency against these enzymes.

Table 1: Biological Activity Summary

Biological TargetActivity TypeIC50/EC50 (µM)Reference
PI3KδInhibition5.0
hCA IXInhibition>100
Tumor Cell LinesAntiproliferative10.0

Case Study 1: Cancer Treatment

A study evaluating the efficacy of this compound in a mouse model of breast cancer showed significant tumor reduction when administered at doses targeting PI3Kδ inhibition. The results indicated a decrease in tumor volume by approximately 60% compared to control groups .

Case Study 2: Autoimmune Diseases

In another investigation, the compound was tested for its anti-inflammatory properties in models of autoimmune diseases. The results demonstrated a marked reduction in inflammatory markers and improved clinical scores in treated animals, suggesting potential for therapeutic use in conditions like rheumatoid arthritis .

Q & A

Q. Table 1: Reaction Conditions for Sulfonylation Step

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventAnhydrous DCMEnhances solubility
CatalystTriethylamine (2 eq)Neutralizes HCl
Reaction Time4–6 hCompletes substitution

Q. Table 2: In Vitro Activity of Structural Analogs

CompoundAntimicrobial (MIC, µg/mL)Anti-inflammatory (IC₅₀, µM)
Parent derivative16 (S. aureus)10 (RAW264.7)
-CF₃ analog86
-OCH₃ analog32>50

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